4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide
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Overview
Description
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is an organic compound characterized by its unique structural features, which include a butanamide backbone substituted with a 4-methylphenoxy group and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide typically involves the following steps:
Formation of 4-methylphenoxybutanoic acid: This can be achieved by reacting 4-methylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The 4-methylphenoxybutanoic acid is then converted to its corresponding amide by reacting with 1-phenylethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and phenylethyl groups can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)butanoic acid
- N-(1-phenylethyl)butanamide
- 4-methylphenol derivatives
Uniqueness
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenoxy and phenylethyl groups allows for diverse interactions in chemical and biological systems, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-12-18(13-11-15)22-14-6-9-19(21)20-16(2)17-7-4-3-5-8-17/h3-5,7-8,10-13,16H,6,9,14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODRGMUDOVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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